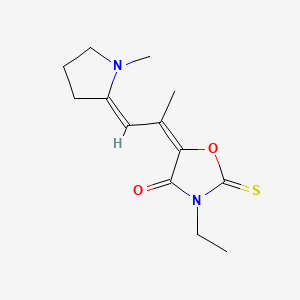
3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a thioxo group, and a pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. The starting materials often include ethyl derivatives and pyrrolidine compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
- 3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-oxooxazolidin-4-one
Uniqueness
3-Ethyl-5-(1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene)-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and structural features
Biological Activity
3-Ethyl-5-(1-methyl-2-(1-methyl-2-pyrrolidinylidene)ethylidene)-2-thioxooxazolidin-4-one, commonly referred to by its CAS number 41504-26-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O₂S
- Molecular Weight : 252.33 g/mol
- CAS Number : 41504-26-1
Pharmacological Activity
The compound exhibits various biological activities that may be harnessed for therapeutic purposes:
1. CNS Activity
Research has indicated that compounds similar to this compound may influence central nervous system (CNS) functions. For instance, derivatives have been shown to interact with monoamine transporters, which are critical in the modulation of neurotransmitter levels in the brain. This interaction suggests potential applications in treating disorders such as depression and anxiety .
3. Antioxidant Activity
The thioxooxazolidinone structure is associated with antioxidant properties. Compounds with similar scaffolds have been reported to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing cellular damage in various diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Transporter Inhibition : By inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, this compound may enhance mood and cognitive functions.
- Protein Synthesis Inhibition in Bacteria : Similar compounds have been shown to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria.
Case Study 1: CNS Effects
A study investigating the effects of a related oxazolidinone on animal models demonstrated significant anxiolytic effects. The compound reduced anxiety-like behavior in rodents when administered at specific dosages, suggesting a potential for treating anxiety disorders .
Case Study 2: Antimicrobial Efficacy
In vitro tests on structural analogs of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, supporting further investigation into the antimicrobial properties of this compound .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂S |
| Molecular Weight | 252.33 g/mol |
| CAS Number | 41504-26-1 |
| CNS Activity | Anxiolytic potential |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Antioxidant Activity | Free radical scavenging |
Properties
CAS No. |
41560-92-3 |
|---|---|
Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(1Z)-1-(1-methylpyrrolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2S/c1-4-15-12(16)11(17-13(15)18)9(2)8-10-6-5-7-14(10)3/h8H,4-7H2,1-3H3/b10-8-,11-9+ |
InChI Key |
LEOSWUSPSSGMKS-PNQPDEHRSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C(/C)\C=C/2\CCCN2C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=C(C)C=C2CCCN2C)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















